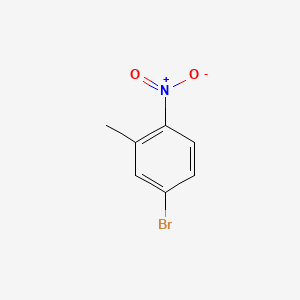

4-Bromo-2-methyl-1-nitrobenzene

描述

Significance and Context of Halogenated Nitroaromatics

The strategic incorporation of halogen and nitro functional groups onto an aromatic scaffold creates a versatile platform for chemical synthesis. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. ijrti.org Conversely, it activates the ring for nucleophilic aromatic substitution. Halogens, also deactivating yet ortho-, para-directing, further modulate the electronic and steric properties of the molecule. This interplay of functional groups allows for a high degree of control in synthetic transformations.

Halogenated nitroaromatics serve as crucial starting materials and intermediates in the production of a wide array of commercially important products, including pharmaceuticals, agrochemicals, dyes, and polymers. nih.govnumberanalytics.com For instance, they are precursors in the synthesis of various drugs, such as analgesics and antipsychotics, and are integral to the manufacturing of pesticides. nih.gov The ability to selectively introduce and modify these functional groups is a cornerstone of modern organic synthesis. numberanalytics.com

Overview of 4-Bromo-2-methyl-1-nitrobenzene in Academic Inquiry

Among the diverse family of halogenated nitroaromatics, this compound has emerged as a compound of particular interest in academic research. chemimpex.com Its structure, featuring a bromine atom, a methyl group, and a nitro group on a benzene (B151609) ring, provides a unique combination of electronic and steric effects that make it a valuable tool for synthetic chemists. chemimpex.com

This compound serves as a key intermediate in the synthesis of more complex molecules. chemimpex.comchemicalbook.com For example, it has been utilized in the creation of biphenylamide derivatives which are being investigated as potential treatments for cancer and neurodegenerative diseases. chemicalbook.com The reactivity of the bromine atom allows for various coupling reactions, while the nitro group can be reduced to an amino group, opening up further avenues for functionalization. libretexts.org Furthermore, its stability and ease of handling contribute to its utility in both laboratory and industrial settings. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.032 g/mol nist.gov |

| CAS Registry Number | 52414-98-9 nist.gov |

| Boiling Point | 540.2 K nist.gov |

Research Trajectories and Future Outlook for Substituted Nitrobenzenes

The field of substituted nitrobenzenes is continually evolving, driven by the demand for novel materials and more efficient synthetic methodologies. Current research is focused on several key areas. The development of more selective and sustainable methods for the synthesis and transformation of these compounds is a major goal. acs.org This includes the use of novel catalysts and green reaction conditions to minimize environmental impact.

The global market for nitrobenzene (B124822) and its derivatives is projected to experience continued growth, fueled by demand from industries such as pharmaceuticals, automotive, and construction. marketreportanalytics.comgrandviewresearch.commarket.us This growth is expected to drive further research into new applications for substituted nitrobenzenes. marketreportanalytics.com For instance, there is growing interest in their use in materials science for the development of specialty polymers with enhanced thermal and chemical resistance. chemimpex.com

Furthermore, ongoing research into the microbial degradation of nitrobenzene and its derivatives aims to address the environmental concerns associated with their use. nih.govtransparencymarketresearch.com Understanding these degradation pathways is crucial for developing bioremediation strategies for contaminated sites. nih.gov The future of substituted nitrobenzene research lies in harnessing their synthetic versatility while mitigating their potential environmental impact through innovative and sustainable chemical practices.

Detailed Research Findings on this compound

The scientific community has dedicated significant effort to understanding the synthesis, reactivity, and structural characteristics of this compound.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the nitration of p-bromotoluene. In this electrophilic aromatic substitution reaction, the activating methyl group directs the incoming nitro group to the ortho position, yielding the desired product. libretexts.org The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. libretexts.orglibretexts.org

Another synthetic pathway starts from 3-methyl-4-nitro-phenylamine. echemi.com This amine is treated with hydrobromic acid and sodium nitrite (B80452) in an ice-cold acetone (B3395972) solution to generate a diazonium salt, which is subsequently converted to the bromo derivative. echemi.com

The reactivity of this compound is largely dictated by its functional groups. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for forming carbon-carbon bonds. The nitro group, being strongly electron-withdrawing, deactivates the benzene ring towards further electrophilic attack. ijrti.org However, it can be readily reduced to an amine group using various reducing agents, providing a gateway to a wide range of other functional groups and molecular scaffolds. libretexts.org

Spectroscopic and Crystallographic Data

The structure of this compound has been elucidated through various spectroscopic and crystallographic techniques.

Table 2: Spectroscopic and Crystallographic Data for this compound

| Data Type | Key Findings |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to the nitro group (NO₂) and C-Br stretching vibrations can be observed. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak, confirming the molecular weight of the compound. nist.gov |

| X-ray Crystallography | Single-crystal X-ray diffraction studies have provided precise information about the molecular geometry. These studies reveal that the molecule crystallizes in the orthorhombic space group Pna2₁. researchgate.netnih.gov The dihedral angle between the nitro group and the phenyl ring is approximately 14.9°. researchgate.netnih.gov |

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-methyl-1-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHAIHXVVJMZKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871184 | |

| Record name | 4-Bromo-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-70-4, 52414-98-9 | |

| Record name | 2-Bromo-5-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 4-bromo-2-methyl-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052414989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-bromo-2-methyl-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Methyl 1 Nitrobenzene and Its Analogues

Classical Multi-Step Synthetic Routes

Classical syntheses rely on fundamental electrophilic aromatic substitution reactions, where the regioselectivity is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

Benzene-Initiated Synthesis: Bromination, Friedel-Crafts Alkylation, and Nitration

Synthesizing 4-Bromo-2-methyl-1-nitrobenzene from benzene requires a three-step sequence of Friedel-Crafts alkylation, bromination, and nitration. The order of these reactions is crucial to achieve the desired 1,2,4-substitution pattern.

A logical pathway begins with the Friedel-Crafts alkylation of benzene with a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst like AlCl₃ to form toluene (B28343). libretexts.orgstudy.com The methyl group is an activating, ortho-, para-director. Subsequent bromination of toluene with Br₂ and a Lewis acid catalyst (e.g., FeBr₃) yields a mixture of ortho- and para-bromotoluene. youtube.comquora.com The desired para-isomer, 4-bromotoluene (B49008), must then be separated from the ortho-isomer.

The final step is the nitration of 4-bromotoluene. libretexts.orgyoutube.com This is the most effective sequence because the methyl group is an activating group, while the bromine is a deactivating but ortho-, para-directing group. When both are present, the activating methyl group controls the regioselectivity of the nitration. youtube.com The nitrating mixture (concentrated HNO₃ and H₂SO₄) will preferentially add the nitro group ortho to the activating methyl group, yielding the target molecule, this compound. libretexts.orgyoutube.com

Alternative sequences are less efficient. For instance, nitrating benzene first to nitrobenzene (B124822) would make the subsequent Friedel-Crafts alkylation impossible, as this reaction fails on strongly deactivated rings. libretexts.orglibretexts.org

Table 1: Benzene-Initiated Synthesis Pathway

| Step | Reaction | Reagents | Product | Key Consideration |

|---|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | Benzene, CH₃Cl, AlCl₃ | Toluene | Introduces the activating methyl group. |

| 2 | Bromination | Toluene, Br₂, FeBr₃ | p-Bromotoluene (and o-isomer) | Requires separation of the desired para isomer. |

Nitration of 4-Bromotoluene and Related Toluene Derivatives

The most direct and commonly cited synthesis of this compound is the nitration of 4-bromotoluene. libretexts.org The starting material, 4-bromotoluene, has two substituents: a methyl group at position 1 and a bromo group at position 4. The methyl group is an activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director.

In electrophilic aromatic substitution, the activating group dictates the position of the incoming electrophile. youtube.com Therefore, the nitro group (from the nitrating mixture of HNO₃/H₂SO₄) is directed to the positions ortho to the methyl group (positions 2 and 6). This results in the formation of 1-bromo-4-methyl-2-nitrobenzene as the major product. nih.gov

Table 2: Nitration of 4-Bromotoluene

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| 4-Bromotoluene | HNO₃, H₂SO₄ | This compound | nih.gov |

| 4-Chlorotoluene | HNO₃, Acetic Anhydride | 4-Chloro-1-methyl-2-nitrobenzene, 1,2-adduct | cdnsciencepub.com |

Bromination of 4-Nitrotoluene and Related Nitrotoluene Derivatives

An alternative classical route involves the bromination of 4-nitrotoluene. wikipedia.org In this molecule, the methyl group is activating and ortho-, para-directing, whereas the nitro group is strongly deactivating and meta-directing. The activating methyl group's directing effect predominates.

Since the para position relative to the methyl group is already occupied by the nitro group, the incoming electrophile (Br⁺, generated from Br₂ and a Lewis acid like FeBr₃) is directed to the ortho position. youtube.comyoutube.com This regioselectivity leads directly to the formation of 2-bromo-4-nitrotoluene, which is an isomer of the target compound. It is important to note that direct bromination of 4-nitrotoluene yields 2-Bromo-4-nitrotoluene, not this compound. study.comyoutube.com To obtain the desired product via this starting material, a more complex, multi-step synthesis involving diazotization and Sandmeyer-type reactions would be necessary. youtube.comchemicalbook.com

Side-chain bromination of 4-nitrotoluene can also occur under different conditions, such as electrochemically or with specific reagents, to yield 4-nitrobenzyl bromide. wikipedia.orgiosrjournals.org

Modern and Optimized Synthetic Approaches

Modern synthetic chemistry aims to improve upon classical methods by increasing efficiency, enhancing selectivity, and reducing environmental impact.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry focus on developing more environmentally benign chemical processes. In the context of synthesizing this compound, this involves exploring safer reagents and solvent systems. Classical nitration, for example, uses a mixture of concentrated sulfuric and nitric acids, which is highly corrosive and produces significant acidic waste.

Catalytic Systems in Aromatic Halogenation and Nitration for Enhanced Selectivity

The selectivity of electrophilic aromatic substitution is paramount for maximizing the yield of the desired isomer and simplifying purification. Modern research focuses on developing advanced catalytic systems to control the outcomes of halogenation and nitration.

For aromatic halogenation, Lewis acids like FeBr₃ or AlCl₃ are traditionally used to activate the halogen. libretexts.orgwikipedia.org These catalysts polarize the Br-Br bond, creating a more potent electrophile (Br⁺) that can attack the aromatic ring. libretexts.org However, these can be required in stoichiometric amounts and can generate significant waste. Research into heterogeneous catalysts, such as zeolites or metal oxides, aims to provide reusable and more selective alternatives.

In aromatic nitration, the electrophile is the nitronium ion (NO₂⁺), typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid. organicchemistrytutor.comksu.edu.sa The reactivity of this system is very high, which can sometimes lead to a lack of selectivity or the formation of over-nitrated byproducts. Catalytic systems using solid acids or metal nitrates can offer milder reaction conditions and improved control over the reaction's regioselectivity. For example, titanium(IV) nitrate is sometimes used for the nitration of toluene. wikipedia.org These catalytic approaches are designed to enhance the yield of the desired product, such as this compound, while minimizing the formation of unwanted isomers and byproducts.

Flow Chemistry Applications in Continuous Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 3-bromotoluene. This reaction, like many aromatic nitrations, is highly exothermic and rapid, which presents significant safety challenges in conventional batch processing. beilstein-journals.orgnih.gov The accumulation of heat can lead to temperature spikes, increasing the formation of unwanted byproducts (such as dinitro compounds) and posing a risk of runaway reactions. vapourtec.com

Flow chemistry, or continuous flow processing, offers a safer and more efficient alternative for such hazardous reactions. vapourtec.comresearchgate.net By performing the reaction in a continuous stream through small-diameter tubes or microreactors, several key advantages are realized: nih.govnih.gov

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient removal of the heat generated during the exothermic nitration, enabling precise temperature control. vapourtec.comnih.gov

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given moment, significantly reducing the risks associated with thermal runaways or explosive mixtures of nitrating agents and organic compounds. vapourtec.comresearchgate.net

Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to a cleaner reaction profile, minimizing the formation of impurities and often resulting in higher yields of the desired product. vapourtec.com

Scalability: Scaling up production in a flow system is achieved by either extending the operational time or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than scaling up batch reactors. researchgate.netewadirect.com

In a typical continuous flow setup for the synthesis of this compound, separate streams of 3-bromotoluene and a nitrating mixture (commonly a combination of concentrated nitric acid and sulfuric acid) are introduced into the reactor via precision pumps. beilstein-journals.orgvapourtec.com They mix at a T-junction and flow through a temperature-controlled reaction coil where the nitration occurs. The residence time is carefully controlled by adjusting the flow rates and the length of the coil. The product stream emerging from the reactor can then be directed to a continuous work-up and purification system.

| Parameter | Advantage in Flow Chemistry |

| Safety | Minimized reaction volume reduces risk of thermal runaway. vapourtec.comresearchgate.net |

| Temperature Control | Excellent heat dissipation prevents hotspots and side reactions. vapourtec.comnih.gov |

| Mixing | Rapid and efficient mixing of reactants enhances reaction rate and consistency. |

| Process Control | Precise control over stoichiometry and residence time improves selectivity. vapourtec.com |

| Scalability | Straightforward scale-up by continuous operation or parallelization. researchgate.netewadirect.com |

Synthesis of Key Precursors and Derivatization Strategies

Synthesis of 4-Bromo-2-(bromomethyl)-1-nitrobenzene

The synthesis of 4-bromo-2-(bromomethyl)-1-nitrobenzene involves the radical bromination of the methyl group of 4-bromo-2-nitrotoluene (B1266186). This transformation is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as α,α'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄). The reaction is initiated by heat or UV light.

The general procedure involves refluxing a mixture of 4-bromo-2-nitrotoluene, NBS, and a catalytic amount of AIBN in CCl₄. The reaction proceeds via a free-radical chain mechanism where the initiator generates radicals that abstract a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the desired product and a succinimidyl radical, which continues the chain.

A representative synthesis is detailed in the table below, adapted from a procedure for a similar isomer. chemicalbook.com

| Reactant | Reagent(s) | Solvent | Conditions | Product | Yield |

| 4-Bromo-2-nitrotoluene | N-Bromosuccinimide (NBS), AIBN (initiator) | Carbon Tetrachloride | Heating / Reflux | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | ~33% chemicalbook.com |

Synthesis of 4-Bromo-2-nitrophenylacetic acid from 4-bromo-2-nitrotoluene via bromination and subsequent reactions

4-Bromo-2-nitrophenylacetic acid is an important chemical intermediate. google.com A common synthetic route starts from 4-bromo-2-nitrotoluene and proceeds through a two-step sequence involving bromination followed by cyanation and hydrolysis. google.com

Bromination: The first step is the side-chain bromination of 4-bromo-2-nitrotoluene to produce 4-bromo-2-(bromomethyl)-1-nitrobenzene, as described in section 2.3.1, typically using N-bromosuccinimide (NBS). google.com

Cyanation and Hydrolysis: The resulting benzyl (B1604629) bromide derivative is then treated with a cyanide salt, such as sodium cyanide (NaCN), in a nucleophilic substitution reaction to form 4-bromo-2-nitrophenylacetonitrile. The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically accomplished by heating with a strong acid, such as a 50% aqueous solution of sulfuric acid. google.com

| Starting Material | Step 1 Reagents | Intermediate 1 | Step 2 Reagents | Intermediate 2 | Step 3 Reagents | Final Product |

| 4-Bromo-2-nitrotoluene | N-Bromosuccinimide (NBS) | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | Sodium Cyanide (NaCN) | 4-Bromo-2-nitrophenylacetonitrile | 50% H₂SO₄ (aq), Heat | 4-Bromo-2-nitrophenylacetic acid google.com |

Preparation of Related Nitroaromatic Intermediates, e.g., 4-Bromo-2-(methylsulfonyl)-1-nitrobenzene

The synthesis of 4-bromo-2-(methylsulfonyl)-1-nitrobenzene involves the introduction of a methylsulfonyl (–SO₂CH₃) group onto the nitroaromatic ring. This is typically accomplished through a two-step process starting from a precursor with a suitable leaving group at the 2-position, such as 4-bromo-2-chloro-1-nitrobenzene.

Nucleophilic Aromatic Substitution (SNAr): The precursor is reacted with a sulfur nucleophile, such as sodium methanethiolate (NaSCH₃). The chlorine atom is displaced by the thiolate anion to form the thioether intermediate, 4-bromo-2-(methylthio)-1-nitrobenzene. This SNAr reaction is activated by the electron-withdrawing nitro group.

Oxidation: The resulting thioether is then oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA).

A similar strategy is employed for related structures, for instance, where 1-(2-bromoethyl)-4-nitrobenzene is reacted with sodium methanesulfinate to directly form the sulfone. prepchem.com

| Precursor | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

| 4-Bromo-2-chloro-1-nitrobenzene | Sodium methanethiolate | 4-Bromo-2-(methylthio)-1-nitrobenzene | H₂O₂ or m-CPBA | 4-Bromo-2-(methylsulfonyl)-1-nitrobenzene |

Derivatization through Nucleophilic Aromatic Substitution (SNAr) on Related Compounds

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying nitroaromatic compounds. vapourtec.com Unlike benzene itself, which is resistant to nucleophilic attack, aromatic rings bearing powerful electron-withdrawing groups, such as a nitro (–NO₂) group, are activated towards substitution. nih.govyoutube.com The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.orgstackexchange.com

Addition: A nucleophile attacks the electron-deficient carbon atom bearing a good leaving group (e.g., a halide), breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. libretexts.org

For this reaction to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative atoms of the withdrawing group, thereby stabilizing the intermediate. libretexts.orgstackexchange.com In compounds related to this compound, derivatization via SNAr would typically require replacing the methyl group or the bromine atom with a better leaving group, or performing the reaction on a precursor like 4-bromo-2-fluoro-1-nitrobenzene (B105774), as fluorine is an excellent leaving group in SNAr reactions.

Steric and Electronic Effects on SNAr Reactivity

The efficiency and rate of SNAr reactions are heavily influenced by both electronic and steric factors. lclark.edu

Electronic Effects: The primary driver of SNAr reactivity is the electronic nature of the substituents on the aromatic ring. nih.gov

Activating Groups: Strong electron-withdrawing groups (EWGs) like –NO₂, –CN, and –SO₂CF₃ are essential for activating the ring. nih.gov They stabilize the negatively charged Meisenheimer complex through resonance or induction, lowering the activation energy of the first, rate-determining step. youtube.comstackexchange.com The more effective the EWG is at delocalizing the negative charge, the faster the reaction proceeds. nih.gov

Deactivating Groups: Conversely, electron-donating groups (EDGs) destabilize the anionic intermediate and deactivate the ring towards nucleophilic attack. youtube.com

Steric Effects: The size of the groups near the reaction site can significantly impact the reaction rate. nih.gov

Steric Hindrance: Bulky groups positioned ortho to the leaving group can sterically hinder the approaching nucleophile. lclark.eduresearchgate.net This steric clash raises the energy of the transition state for the formation of the Meisenheimer complex, thereby slowing down the reaction. In a hypothetical SNAr at the bromine-bearing carbon of this compound, the ortho-methyl group would exert such a retarding steric effect. Increased steric bulk on the nucleophile itself can also decrease the reaction rate. researchgate.net

| Factor | Influence on SNAr Rate | Rationale |

| Electronic | Strong electron-withdrawing groups (ortho/para) increase the rate. nih.govlibretexts.org | Stabilizes the negative charge of the Meisenheimer complex. libretexts.orgstackexchange.com |

| Electronic | Electron-donating groups decrease the rate. youtube.com | Destabilizes the anionic intermediate. |

| Steric | Bulky groups ortho to the reaction site decrease the rate. lclark.eduresearchgate.net | Hinder the approach of the nucleophile. nih.gov |

| Steric | Increased bulk of the nucleophile decreases the rate. researchgate.net | Increases steric congestion in the transition state. |

Purity Optimization and Characterization in Synthesis

The successful synthesis of this compound and its analogues is critically dependent on effective purification strategies and thorough analytical characterization. The isolation of the target compound from reaction mixtures—which may contain starting materials, reagents, solvents, and byproducts—requires a multi-step approach to achieve the desired level of purity. Subsequent characterization is essential to confirm the identity and structure of the synthesized molecule.

Purity Optimization

Optimizing the purity of this compound typically involves a combination of aqueous work-up procedures and a final purification method such as recrystallization or chromatography. The choice of method is dictated by the physical properties of the compound and the nature of the impurities.

Aqueous Work-up: Following the primary reaction, the crude product is often subjected to a series of washes. For instance, in the synthesis of related bromonitrobenzenes, the reaction mixture is poured into water, sometimes containing sodium bisulfite to neutralize any remaining free bromine. orgsyn.org The organic layer is then separated and may be washed with solutions like saturated aqueous sodium bicarbonate to remove acidic impurities, followed by a brine wash. orgsyn.org

Recrystallization: This is a common and effective technique for purifying solid compounds like this compound. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. Ethanol and methanol are frequently used solvents for this purpose. orgsyn.orggoogle.com In one patented method for a bromonitrobenzene analogue, recrystallization from methanol yielded a product with 99.1% purity. google.com The efficiency of recrystallization is often assessed by the yield of the recovered crystalline solid and its sharp melting point.

Chromatography: For syntheses that result in complex mixtures or where impurities have similar solubility profiles to the product, silica gel column chromatography is the preferred purification method. acs.orgchemicalbook.com The crude mixture is loaded onto a silica gel column and eluted with a solvent system, typically a mixture of nonpolar and polar solvents like hexane and ethyl acetate. acs.orgchemicalbook.com The components of the mixture separate based on their differential adsorption to the silica, allowing for the isolation of the pure product.

Distillation: For liquid analogues or compounds that are stable at higher temperatures, distillation can be employed. Methods such as steam distillation or distillation under reduced pressure are used to separate the product from non-volatile impurities or other volatile components with different boiling points. orgsyn.org

Characterization Techniques

Once purified, the identity and structural integrity of this compound are confirmed using a suite of spectroscopic and analytical methods.

Melting Point Analysis: A primary indicator of purity for a crystalline solid is its melting point. A sharp melting point range close to the literature value suggests a high degree of purity. The reported melting point for this compound varies slightly between sources, with ranges of 53-55°C and 57-65°C. chemimpex.com

Spectroscopic Analysis: Spectroscopic methods provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms. For example, in the characterization of a closely related compound, 2-acetyl-4-bromo-1-nitrobenzene, the ¹H NMR spectrum showed distinct signals corresponding to the aromatic protons and the methyl protons, with specific chemical shifts (δ) and coupling constants (J) that confirm the substitution pattern. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a nitrobromobenzene derivative would be expected to show strong absorption bands characteristic of the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric stretching) and 1345-1360 cm⁻¹ (symmetric stretching). acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which is used to confirm the molecular formula (C₇H₆BrNO₂ for the title compound). nist.gov Techniques like electrospray ionization (ESI) are commonly used. acs.org

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides unambiguous proof of structure by mapping the electron density to determine the exact spatial arrangement of atoms. This technique has been used to determine the crystal structures of analogues such as 1-bromo-4-methyl-2-nitrobenzene and 4-bromo-1-nitrobenzene. nih.govnih.gov The data from these analyses, including bond lengths, bond angles, and dihedral angles, provide the ultimate confirmation of the molecular structure. nih.govresearchgate.net

The following tables summarize key characterization data for this compound and a representative analogue.

Table 1: Physical and Spectroscopic Data for this compound Click on a property to see more details.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆BrNO₂ | chemimpex.comnist.gov |

| Molecular Weight | 216.03 g/mol | chemimpex.comnist.gov |

| Appearance | Yellow solid | chemimpex.com |

| Melting Point | 53-55 °C | |

| Boiling Point | 265.4 °C at 760 mmHg |

| Purity | ≥ 97% (HPLC) | chemimpex.com |

Table 2: Crystallographic Data for Analogue 1-Bromo-4-methyl-2-nitrobenzene This data provides an example of the detailed structural information obtained from X-ray analysis for a closely related compound.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Unit Cell Dimensions | a = 13.016 Å, b = 14.617 Å, c = 4.037 Å | researchgate.net |

| Dihedral Angle (Nitro group to phenyl ring) | 14.9 (11)° | nih.govresearchgate.net |

| Data Collection Instrument | Oxford Diffraction CCD area-detector | nih.gov |

Reaction Mechanisms and Selectivity in 4 Bromo 2 Methyl 1 Nitrobenzene Chemistry

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In 4-bromo-2-methyl-1-nitrobenzene, the existing substituents profoundly direct the position of incoming electrophiles.

Regioselectivity Influenced by Nitro and Methyl Groups

The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of EAS reactions. The methyl group (-CH₃) is an activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director. georganics.sk The bromine atom is also a deactivating group but an ortho, para-director.

In this compound, the positions on the ring are influenced by these competing effects. The methyl group at position 2 activates positions 1, 3, and 5. The nitro group at position 1 deactivates the entire ring, particularly the ortho and para positions (2, 4, and 6), and directs incoming electrophiles to the meta positions (3 and 5). The bromine at position 4 directs to positions 3 and 5. Therefore, the combined directing effects of all three substituents strongly favor electrophilic attack at positions 3 and 5.

For instance, the nitration of 4-bromotoluene (B49008), a related compound, can be influenced by the choice of catalyst to favor the formation of specific isomers. psu.edu While traditional nitration with mixed nitric and sulfuric acids can be unselective, the use of zeolites can enhance para-selectivity. psu.educardiff.ac.uk

Steric Hindrance and Electronic Effects on EAS

Beyond the electronic directing effects, steric hindrance plays a significant role in the regioselectivity of EAS reactions. The methyl group at position 2 can sterically hinder the approach of an electrophile to the adjacent position 3. This steric hindrance can lead to a preference for substitution at the less hindered position 5.

The electronic effects of the nitro group are particularly strong. As a powerful electron-withdrawing group, it significantly reduces the nucleophilicity of the aromatic ring, making EAS reactions slower compared to benzene (B151609). georganics.sk This deactivation can necessitate harsher reaction conditions to achieve substitution. msu.edu

Nucleophilic Substitution Reactions of the Bromine Atom

The presence of the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) at the position of the bromine atom. georganics.sk

SNAr Mechanisms Facilitated by the Nitro Group

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the bromide ion). libretexts.orgmasterorganicchemistry.com The strong electron-withdrawing nitro group, particularly when positioned ortho or para to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com In this compound, the nitro group is para to the bromine atom, which strongly activates the bromine for nucleophilic displacement.

This reaction allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to replace the bromine atom. For example, the reaction of a related compound, 4-fluoro-1-nitrobenzene, with pyrrolidine (B122466) proceeds via an SNAr mechanism. researchgate.net

Competitive Reactions and Side Product Formation

While SNAr is a primary reaction pathway, other reactions can compete, leading to the formation of side products. Under certain conditions, particularly with very strong bases like sodium amide, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur. libretexts.orgmasterorganicchemistry.com However, the SNAr mechanism is generally favored for substrates with strong electron-withdrawing groups like the nitro group.

Reduction Chemistry of the Nitro Group

The nitro group in this compound can be readily reduced to an amino group (-NH₂). This transformation is a common and important reaction in the synthesis of aromatic amines, which are valuable intermediates in the production of pharmaceuticals, dyes, and other specialty chemicals. chemimpex.com

A variety of reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel is a widely used method for nitro group reduction.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be used, although they are generally less selective for the nitro group in the presence of other reducible functional groups.

Metals in Acidic Media: A classic method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl).

Other Reducing Agents: Ascorbic acid has also been shown to reduce nitro groups in some aromatic compounds. dergipark.org.tr

The reduction of the nitro group to an amine significantly alters the electronic properties of the aromatic ring. The amino group is a strong activating group and an ortho, para-director, which will influence the reactivity of the resulting 4-bromo-2-methylaniline (B145978) in subsequent electrophilic substitution reactions.

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. For this compound, this process yields 4-bromo-2-methylaniline, a valuable synthetic intermediate. nbinno.comchemicalbook.comlookchem.com The reaction involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium, platinum, and nickel, often supported on carbon (Pd/C) or as Raney nickel. google.com The process is generally efficient; however, a significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, in this case, the cleavage of the carbon-bromine bond. google.com This side reaction leads to the formation of undesired by-products, reducing the yield of the target bromo-aniline.

To mitigate this, modified catalysts have been developed. For instance, Fe-Cr modified Raney-Ni catalysts have shown high conversion rates and good selectivity, effectively inhibiting the debromination side reaction during the hydrogenation of similar compounds like 2-nitro-4-bromophenol. google.com The choice of catalyst, solvent, temperature, and pressure are all critical parameters that must be carefully controlled to maximize the yield and selectivity for 4-bromo-2-methylaniline.

Selective Reduction Methods

When catalytic hydrogenation is not suitable due to chemoselectivity issues, various chemical reducing agents can be employed to selectively reduce the nitro group without affecting the bromine substituent. These methods are often performed under milder conditions.

One classic method involves the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl). Another effective approach utilizes hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst. Studies have shown that an iron-based catalyst, Fe₃Se₂(CO)₉, in water can efficiently reduce substituted nitrobenzenes, including 4-bromonitrobenzene, to the corresponding anilines in high yields. rsc.org This system is noted for its high reactivity and the smooth conversion of halide derivatives. rsc.org

More advanced techniques include electrocatalytic reduction. The use of a polyoxometalate redox mediator has demonstrated high selectivity for the conversion of substituted nitrobenzenes to their aniline (B41778) derivatives, offering an alternative to traditional chemical methods. acs.org Other systems, such as sodium borohydride (NaBH₄) combined with transition metal complexes like Ni(PPh₃)₄, have also been developed to enhance the reducing power of NaBH₄ for this transformation. jsynthchem.com

Table 1: Selective Reduction Methods for Halogenated Nitroarenes

| Reducing System | Substrate Example | Product | Key Features |

|---|---|---|---|

| Sn / HCl | 4-Bromo-2-ethyl-1-nitrobenzene | 4-Bromo-2-ethylaniline | Classic method for nitro group reduction. |

| Hydrazine / Fe₃Se₂(CO)₉ | 4-Bromonitrobenzene | 4-Bromoaniline | High yield (84%); smooth reaction for halide derivatives. rsc.org |

| Electrocatalysis (POM mediator) | 1-Bromo-4-nitrobenzene (B128438) | 4-Bromoaniline | High selectivity compared to direct electrochemical reduction. acs.org |

Reactivity of the Methyl Group

The methyl group of this compound, being in a benzylic position, exhibits its own characteristic reactivity, primarily through halogenation and oxidation reactions.

Side-Chain Halogenation (e.g., to bromomethyl derivatives)

The benzylic hydrogens of the methyl group can be substituted with halogens via free-radical pathways. A common and effective method for this transformation is reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under UV irradiation. This reaction leads to the formation of 4-bromo-2-(bromomethyl)-1-nitrobenzene. aaronchem.com

The mechanism proceeds through the formation of a resonance-stabilized benzylic radical. khanacademy.org The stability of this intermediate facilitates the selective substitution at the methyl group rather than on the aromatic ring. The resulting product, 4-bromo-2-(bromomethyl)-1-nitrobenzene, is a versatile synthetic intermediate itself, as the bromomethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups. chembk.com

Oxidation Reactions

The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. khanacademy.org Reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid and heat will convert the alkyl side chain of an alkylbenzene to a carboxylic acid. khanacademy.org In the case of this compound, this oxidation would yield 4-bromo-2-carboxy-1-nitrobenzene. This transformation is robust and generally proceeds regardless of the length of the alkyl chain, provided there is at least one benzylic hydrogen. khanacademy.org The resulting carboxylic acid can then participate in a host of further reactions, such as esterification or conversion to an acyl chloride.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy (FT-IR and FT-Raman)

Experimental Spectroscopic Analysis of 4-Bromo-2-methyl-1-nitrobenzene

The experimental FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. Aromatic nitro compounds typically show strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. globalresearchonline.net For the related isomer, 2-Bromo-4-methyl-1-nitrobenzene, these bands are found at approximately 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). Other expected significant vibrations include the C-H stretching modes of the aromatic ring and the methyl group, as well as the stretching vibration of the carbon-bromine (C-Br) bond, which typically appears at lower wavenumbers.

The FT-Raman spectrum provides complementary information. While the nitro group vibrations are also visible in Raman spectra, aromatic ring vibrations and C-Br stretching often produce strong Raman signals. researchgate.net

Theoretical Vibrational Frequency Analysis and Assignment

While specific, comprehensive experimental spectra for this compound are not widely published, theoretical analysis provides a powerful predictive tool for understanding its vibrational modes. Quantum chemical calculations, particularly those using Density Functional Theory (DFT) at the B3LYP level with a suitable basis set (e.g., 6-311++G(d,p)), are routinely used to compute the harmonic vibrational frequencies of organic molecules. globalresearchonline.netresearchgate.net

These calculations yield a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. researchgate.net However, calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. globalresearchonline.net To bridge this gap, the computed frequencies are often scaled using empirical scale factors to achieve better agreement with experimental data. nih.gov This combined theoretical and experimental approach allows for a detailed and reliable assignment of each observed vibrational band to a specific molecular motion. researchgate.net

Total Energy Distribution (TED) Analysis

To definitively assign each calculated vibrational frequency to a specific type of molecular motion (e.g., stretching, bending, rocking), a Total Energy Distribution (TED) analysis is performed. globalresearchonline.netijsr.net TED analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a given normal mode of vibration. A mode is assigned based on the internal coordinate with the highest contribution. ijsr.net This is crucial for complex molecules like this compound, where vibrations can be highly coupled, meaning a single band may result from a mixture of several types of motion.

The table below illustrates the expected characteristic vibrational modes and their typical frequency ranges, based on data from analogous substituted nitrobenzenes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Aromatic C-H Stretch | 3100 - 3080 | |

| NO₂ Asymmetric Stretch | 1570 - 1500 | globalresearchonline.net |

| NO₂ Symmetric Stretch | 1370 - 1320 | globalresearchonline.net |

| C-C Aromatic Stretch | 1650 - 1430 | ijsr.net |

| C-H In-plane Bend | ~1190 | globalresearchonline.net |

| C-N Stretch | ~1109 | researchgate.net |

| NO₂ Bend (Scissoring) | ~853 | researchgate.net |

| C-H Out-of-plane Bend | ~780 | globalresearchonline.net |

| C-Br Stretch | ~610 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR Chemical Shift Prediction and Experimental Validation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the three protons of the methyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The strongly electron-withdrawing nitro group will deshield (shift downfield) the ortho and para protons, while the bromine atom and the electron-donating methyl group will also exert their influence.

The ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom. The carbon attached to the nitro group (C1) and the bromine atom (C4) are expected to be significantly shifted. Theoretical prediction of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.net These calculated shifts, when compared with experimental data, provide powerful validation for the proposed structure. researchgate.net

The table below outlines the expected ¹H and ¹³C NMR assignments for this compound.

| Atom | Assignment | Expected ¹H Shift (ppm) | Multiplicity | Expected ¹³C Shift (ppm) |

| C1 | C-NO₂ | - | - | ~148 |

| C2 | C-CH₃ | - | - | ~133 |

| C3 | C-H | ~7.6-7.8 | d | ~134 |

| C4 | C-Br | - | - | ~122 |

| C5 | C-H | ~7.4-7.6 | dd | ~129 |

| C6 | C-H | ~7.9-8.1 | d | ~126 |

| - | CH₃ | ~2.5-2.7 | s | ~20 |

Note: Expected shifts are estimates based on substituent effects in related compounds. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet.

2D NMR Techniques for Structural Elucidation

To unambiguously confirm the assignments made in 1D NMR, a suite of 2D NMR experiments is employed. e-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other. For this compound, it would show correlations between the neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its attached carbon signal.

Together, these advanced spectroscopic and analytical methods provide a comprehensive and detailed characterization of the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of a related compound, 1-bromo-4-nitrobenzene (B128438), has been analyzed to understand its electronic properties. researchgate.net The analysis of such spectra typically involves identifying the wavelengths of maximum absorption (λmax), which correspond to specific electronic transitions. For nitroaromatic compounds, these transitions often involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between these orbitals dictates the absorption wavelength.

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational method for predicting the UV-Vis spectra of molecules. mdpi.com This approach can calculate the electronic absorption spectra by determining the excitation energies and oscillator strengths of electronic transitions. researchgate.netmdpi.com For instance, TD-DFT calculations have been successfully employed to predict the UV-Vis spectra of compounds like 1-bromo-4-nitrobenzene and other natural compounds with photoprotective properties. researchgate.netmdpi.com These computational studies help in assigning the observed absorption bands to specific electronic transitions within the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z 215 and 217). This characteristic isotopic pattern is due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundances. researchgate.net

A common fragmentation pathway for nitroaromatic compounds under electron ionization is the loss of the nitro group (NO₂), which has a mass of 46 amu. This would result in a significant fragment ion at m/z 178. Further fragmentation could involve the loss of the bromine atom or other parts of the molecule. The analysis of these fragmentation patterns provides a molecular fingerprint that aids in structural elucidation. researchgate.net

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the determination of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular conformation.

The crystal structure of this compound reveals that it crystallizes in the orthorhombic space group Pna2₁. nih.gov A key feature of its solid-state structure is the dihedral angle between the plane of the nitro group and the plane of the benzene (B151609) ring. This angle is reported to be 14.9(11)°. nih.gov This deviation from coplanarity is a result of steric hindrance between the nitro group and the adjacent bromine atom.

The degree of this torsion is sensitive to the nature and position of other substituents on the benzene ring. For comparison, in 2-bromo-3-nitrotoluene, the dihedral angle is significantly larger at 54.1(4)°, while in pentamethylnitrobenzene, it reaches 86.1(5)°. nih.gov In contrast, for 4-methyl-2-nitroaniline, where the neighboring group is an amino group, the nitro group is nearly coplanar with the phenyl ring, with a dihedral angle of only 3.2(3)°. nih.gov

Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.04 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.016(5) |

| b (Å) | 14.617(5) |

| c (Å) | 4.037(5) |

| Volume (ų) | 768.1(10) |

| Z | 4 |

| Temperature (K) | 181 |

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The intermolecular forces at play in the crystal structure of nitroaromatic compounds are pivotal in determining their solid-state properties, including crystal packing and melting point. For this compound and its isomers, these interactions are primarily a combination of weak hydrogen bonds and π-π stacking.

Detailed crystallographic studies of the closely related isomer, 1-bromo-4-methyl-2-nitrobenzene, provide insight into the molecular arrangement in the solid state. In the crystal structure of this isomer, the dihedral angle between the nitro group and the phenyl ring is 14.9 (11)°. nih.govresearchgate.net This angle is influenced by the chemical environment, particularly the nature of the ortho substituent. nih.govresearchgate.net For instance, in 4-methyl-2-nitroaniline, where an amino group is adjacent to the nitro group, the dihedral angle is much smaller at 3.2 (3)°, indicating near co-planarity. nih.govresearchgate.net Conversely, in pentamethylnitrobenzene, the steric hindrance from the neighboring methyl groups results in a much larger dihedral angle of 86.1 (5)°. nih.govresearchgate.net In the case of 2-bromo-3-nitrotoluene, the dihedral angle is 54.1 (4)°. nih.govresearchgate.net

Furthermore, π-π stacking interactions are a key feature in the crystal engineering of aromatic compounds. rsc.org Studies on bromobenzene (B47551) clusters have identified π-π stacking and C-H/π interactions as significant binding motifs. nih.gov Theoretical calculations on bromobenzene dimers have shown that there can be multiple minimum energy structures, including various π-stacked and T-shaped arrangements. nih.gov The presence of both electron-withdrawing (nitro and bromo) and electron-donating (methyl) groups on the benzene ring of this compound will influence the electronic distribution of the aromatic system, which in turn affects the nature and strength of any potential π-π stacking interactions. rsc.org

Table 1: Dihedral Angles in Substituted Nitrobenzenes

| Compound | Dihedral Angle between Nitro Group and Phenyl Ring (°) |

| 1-Bromo-4-methyl-2-nitrobenzene | 14.9 (11) nih.govresearchgate.net |

| 4-Methyl-2-nitroaniline | 3.2 (3) nih.govresearchgate.net |

| Pentamethylnitrobenzene | 86.1 (5) nih.govresearchgate.net |

| 2-Bromo-3-nitrotoluene | 54.1 (4) nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. nih.gov It offers a balance between computational cost and accuracy, making it a suitable tool for studying substituted nitrobenzene (B124822) derivatives.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For substituted benzenes, these calculations can reveal the influence of different functional groups on the planarity of the aromatic ring and the orientation of the substituents. researchgate.net In the case of 4-bromo-2-methyl-1-nitrobenzene, the interplay between the electron-withdrawing nitro and bromo groups and the electron-donating methyl group dictates the final geometry.

The energetic landscape of a molecule describes the potential energy as a function of its geometry. DFT calculations can map this landscape, identifying energy minima corresponding to stable conformers and transition states that represent the energy barriers between them. nih.govacs.org This information is crucial for understanding the molecule's conformational flexibility and the feasibility of different reaction pathways. acs.org For instance, the rotational barrier of the nitro group and the methyl group can be quantified, providing insights into their dynamic behavior.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.ro A large HOMO-LUMO gap suggests high stability, while a small gap indicates a greater propensity for chemical reactions. chalcogen.ro

DFT calculations provide the energies of the HOMO and LUMO, allowing for the determination of the energy gap. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating methyl group would raise the energy of the HOMO. The net effect on the HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity. Analysis of the spatial distribution of the HOMO and LUMO can reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. This information is vital for understanding intramolecular charge transfer processes, where electron density moves from one part of the molecule to another upon electronic excitation. chalcogen.roresearchgate.net

Molecular Electrostatic Potential (MESP) mapping is a powerful visualization tool that illustrates the charge distribution within a molecule. nih.gov It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.govresearchgate.net

For this compound, the MESP map would highlight the negative potential around the oxygen atoms of the nitro group, identifying them as likely sites for electrophilic attack. nih.gov Conversely, the regions around the hydrogen atoms of the methyl group and the aromatic ring would exhibit a more positive potential. MESP analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which play a significant role in molecular recognition and crystal packing. nih.gov The topology of the MESP, including the location and values of its critical points, can provide quantitative insights into the molecule's reactivity and interaction patterns. nih.gov

Mulliken population analysis is a method used to assign partial atomic charges to the individual atoms within a molecule based on the distribution of electrons in the calculated molecular orbitals. chemrxiv.orguni-muenchen.de While the concept of atomic charge is not a physical observable and different methods can yield varying results, Mulliken charges provide a useful qualitative picture of the charge distribution. uni-muenchen.de

In this compound, this analysis would quantify the electron-withdrawing effects of the nitro and bromo groups and the electron-donating effect of the methyl group. researchgate.net The nitrogen atom of the nitro group and the bromine atom are expected to carry partial negative charges, while the carbon atoms attached to them will have partial positive charges. researchgate.net The carbon atoms of the methyl group will also exhibit specific charge characteristics. These calculated atomic charges are valuable parameters for understanding the molecule's dipole moment and for use in molecular mechanics force fields for larger-scale simulations. chemrxiv.orgresearchgate.net

Quantum Chemical Descriptors and Property Prediction

Beyond the detailed electronic structure analysis, computational methods can predict various physicochemical properties that are crucial for understanding the behavior of a compound in different environments.

Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. wikipedia.org It is a valuable predictor of a drug's ability to permeate cell membranes. wikipedia.org A higher TPSA is generally associated with lower membrane permeability. For this compound, the nitro group is the primary contributor to its TPSA. The predicted TPSA for 4-bromo-1-(1-methylcyclobutyl)-2-nitrobenzene, a similar compound, is 45.8 Ų. nih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (LogP), is a critical parameter in medicinal chemistry that describes a compound's affinity for fatty or non-polar environments. researchgate.net It influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Various computational methods exist to predict LogP values. For instance, the predicted XlogP for this compound is 3.5. uni.lu Another prediction for a similar isomer, 1-Bromo-2-methyl-4-nitrobenzene, gives a consensus LogP of 2.23. ambeed.com These values suggest that this compound is a lipophilic compound.

Molar Refractivity and Other Physicochemical Parameters

Physicochemical parameters are crucial for understanding the behavior of a molecule in various environments and for predicting its interactions. Computational methods allow for the calculation of these properties, offering insights that complement experimental data. For this compound, key calculated parameters point to its molecular size, polarity, and lipophilicity.

Molar refractivity, a measure of the total polarizability of a mole of a substance, has been computationally determined to be 47.93. ambeed.com This value is influenced by the volume of the molecule and the arrangement of its atoms. Another critical parameter, the Topological Polar Surface Area (TPSA), is calculated at 45.82 Ų. ambeed.com TPSA is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

A variety of lipophilicity descriptors, expressed as Log Po/w (the logarithm of the partition coefficient between octanol and water), have also been calculated using different models, as detailed in the table below. These values are essential for predicting the environmental fate and biological distribution of the compound.

Table 1: Calculated Physicochemical Parameters for this compound

| Parameter | Value | Method/Source |

|---|---|---|

| Molar Refractivity | 47.93 | In-house physics-based method ambeed.com |

| Topological Polar Surface Area (TPSA) | 45.82 Ų | Ertl P. et al. 2000 J. Med. Chem. ambeed.com |

| Log Po/w (iLOGP) | 1.82 | Daina A et al. 2014 J. Chem. Inf. Model. ambeed.com |

| Log Po/w (XLOGP3) | 3.53 | XLOGP program, version 3.2.2 ambeed.com |

| Log Po/w (WLOGP) | 2.67 | Wildman SA and Crippen GM. 1999 J. Chem. Inf. Model. ambeed.com |

| Log Po/w (MLOGP) | 2.77 | Moriguchi I. et al. 1992 Chem. Pharm. Bull. ambeed.com |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping the potential chemical transformations of this compound. By employing methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate activation energies, and analyze the geometry of transition states.

The known reactivity of this compound involves several key transformations that are amenable to computational study:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, a common and crucial transformation in the synthesis of many pharmaceutical and chemical intermediates. Computational models can elucidate the multi-step electron and proton transfer processes involved, identifying the most energetically favorable pathway and the structures of intermediates.

Nucleophilic Aromatic Substitution: The bromine atom on the benzene (B151609) ring can be replaced by various nucleophiles. Reaction pathway modeling can predict the feasibility of different nucleophiles, while transition state analysis helps in understanding the mechanism, which is influenced by the electronic effects of the methyl and nitro substituents.

Oxidation of the Methyl Group: While less common, the methyl group could potentially be oxidized. Computational analysis can determine the energy barriers for such a reaction compared to other possible transformations.

Methodologies such as Intrinsic Reaction Coordinate (IRC) analysis are used to confirm that a calculated transition state connects the reactants and the desired products, thereby validating the proposed reaction mechanism. For a molecule like this compound, such studies can provide predictive power, guiding synthetic efforts by identifying the most viable reaction conditions and predicting potential by-products.

Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and photonics. The NLO response of a molecule is governed by its hyperpolarizability, which is a measure of how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser.

The structure of this compound, featuring an electron-donating group (methyl) and a strong electron-withdrawing group (nitro) on a π-conjugated benzene ring, suggests potential for NLO activity. This "push-pull" configuration can lead to a large change in dipole moment upon electronic excitation, which is a key requirement for a high NLO response.

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are the primary tools for predicting the NLO properties of new materials. nih.gov These calculations can determine key NLO-related parameters:

Polarizability (α): The molecule's ability to form an induced dipole moment in an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity, crucial for applications like frequency doubling.

Applications of 4 Bromo 2 Methyl 1 Nitrobenzene in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The structural framework of 4-bromo-2-methyl-1-nitrobenzene is a valuable starting point for the synthesis of various pharmaceutical agents and biologically significant molecules. researchgate.netpharmaffiliates.com The strategic placement of its functional groups allows for sequential chemical modifications, leading to the construction of complex molecular targets.

Precursors for Drug Targets (e.g., Bacterial Infections, Cancer Therapies)

This compound and its isomers are recognized as crucial intermediates in the development of novel therapeutics. Derivatives of this compound have been investigated for their potential as inhibitors in enzyme-catalyzed reactions, a common strategy in designing drugs for bacterial infections and cancer.

A related isomer, 5-Bromo-2-nitrotoluene, is specifically used in the synthesis of biphenylamide derivatives that function as Hsp90 C-terminal inhibitors. guidechem.com Heat shock protein 90 (Hsp90) is a molecular chaperone that is often overexpressed in cancer cells, making it a key target for cancer therapies. Inhibiting Hsp90 can lead to the degradation of numerous proteins that are critical for tumor growth and survival.

Furthermore, fluorinated analogues related to this structural class are integral to synthesizing potent antibiotics. For instance, a fluorinated nitroaromatic intermediate is the starting material for the in-development tuberculosis drug candidate TBI-223, which is an oxazolidinone-class antibiotic. chemicalbook.com This highlights the role of such nitroaromatic compounds in creating advanced antibacterial agents. chemicalbook.com

Synthesis of Biologically Active Molecules

The reactivity of this compound makes it a versatile building block for a wide array of biologically active molecules. researchgate.net Its functional groups can be readily transformed into other moieties, enabling the assembly of complex organic structures with specific biological functions. researchgate.net

One notable application involves the synthesis of new caged calcium compounds. pharmaffiliates.com A bromo-nitrobenzyl derivative serves as the core platform for creating calcium chelators that exhibit two-photon absorption (TPA) properties. pharmaffiliates.com These molecules are designed to release calcium ions upon specific light stimulation, a powerful tool for studying cellular signaling pathways in biological research. The synthesis begins with a brominated and nitrated acetophenone, which undergoes several steps to form the foundational structure that can be further modified. pharmaffiliates.com

Table 1: Synthesis of a Caged Calcium Compound Precursor

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 3-Bromo-acetophenone | Nitric acid, Sulfuric acid | Nitro-substituted compound | Introduction of the nitro group |

| 2 | Nitro-substituted compound | Bromine, Acetic acid | Brominated compound | Introduction of a second bromine atom |

This table summarizes the initial steps in the synthesis of a precursor for a new generation of caged calcium compounds, starting from a related bromo-acetophenone. pharmaffiliates.com

Synthesis of Anti-inflammatory Agents (using related fluorinated analogues)

While direct synthesis from this compound is less documented, structurally related compounds are employed in creating anti-inflammatory agents. The general synthetic strategies applied to these analogues demonstrate the potential utility of the bromo-nitro-toluene scaffold. For example, novel thiourea (B124793) derivatives of naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID), have been synthesized to develop molecules with potentially more potent anti-inflammatory activity. chemicalbook.com This involves converting the carboxylic acid group of naproxen into a thiourea moiety using various aromatic amines. chemicalbook.com

In other research, new thiazole (B1198619) and nitroimidazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. google.com These studies showcase how heterocyclic compounds, which can be synthesized from nitroaromatic precursors, are a rich source of potential new anti-inflammatory drugs. google.com

Intermediate in Agrochemical Synthesis

The utility of this compound and its isomers extends to the agrochemical industry, where they serve as precursors for active ingredients in crop protection products. researchgate.net

Precursor for Insecticides (e.g., Pyrethroid Analogues)

An isomer of the title compound, 1-Bromo-4-methyl-2-nitrobenzene, is a known synthetic intermediate for producing the alcohol moiety found in certain pyrethroid insecticides. Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural compound pyrethrin. The synthesis involves using the bromo-nitrotoluene derivative to construct a specific 4-methoxymethylbenzyl alcohol containing bromine, which is then incorporated into the final pyrethroid structure.

Intermediate in Dye and Pigment Synthesis

Bromo-nitrotoluene derivatives are valuable intermediates in the synthesis of various dyes and pigments. researchgate.net Their chemical structure can be converted into chromophoric (color-bearing) systems.

One of the most historically significant applications is the synthesis of Tyrian Purple (6,6'-Dibromoindigo). 4-Bromo-2-nitrotoluene (B1266186) is a key intermediate in several synthetic routes to this ancient and valuable dye. mdpi.com The synthesis typically proceeds by converting 4-bromo-2-nitrotoluene into 4-bromo-2-nitrobenzaldehyde, which then serves as the direct precursor to the indigo (B80030) dye structure. mdpi.com Although various methods exist, many rely on 4-bromo-2-nitrotoluene, which is often prepared from 4-amino-2-nitrotoluene via a Sandmeyer reaction. mdpi.com

Furthermore, related bromo-nitroaniline compounds, which can be derived from nitrotoluene precursors, are important intermediates for disperse dyes. These intermediates can undergo diazotization and coupling reactions with various aromatic compounds (coupling components) to produce a wide range of disperse dyes with high color strength and good fastness properties for coloring synthetic fibers.

Environmental Research and Degradation Studies of Nitroaromatic Compounds

4-Bromo-2-methyl-1-nitrobenzene as a Model Compound for Nitroaromatic Pollutant Degradation

The electron-withdrawing nitro group makes the aromatic ring less susceptible to oxidative attack, while the bromine atom can further influence the compound's reactivity and toxicity. nih.gov The methyl group provides an additional site for potential enzymatic action. By studying the degradation of this compound, scientists can gain insights into the broader mechanisms of nitroaromatic pollutant breakdown in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Melting Point | 53-55 °C |

| Boiling Point | 265.4 °C at 760 mmHg |

| Appearance | Solid |

| Source: sigmaaldrich.com |

Biodegradation Pathways and Mechanisms

The biodegradation of nitroaromatic compounds can proceed through several pathways, primarily dictated by the available electron acceptors (aerobic vs. anaerobic conditions) and the specific microorganisms present. While specific studies on this compound are limited, the degradation of similar nitroaromatic compounds provides a framework for its potential breakdown.